IACS-13909: A Deep Dive into Allosteric SHP2 Inhibition
IACS-13909: A Deep Dive into Allosteric SHP2 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers.[2] SHP2 acts as a scaffold and an allosteric enzyme, and its aberrant activation is associated with tumorigenesis and resistance to targeted therapies. IACS-13909 is a potent and selective allosteric inhibitor of SHP2 that has demonstrated significant preclinical anti-tumor activity, particularly in overcoming resistance to other targeted agents.[3] This technical guide provides a comprehensive overview of the mechanism of action of IACS-13909, detailed experimental protocols for its characterization, and a summary of its key preclinical data.
Mechanism of Action: Allosteric Inhibition of SHP2
SHP2 exists in an inactive, auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[4] Upon binding of phosphotyrosine motifs of upstream signaling partners to the SH2 domains, a conformational change occurs, relieving this auto-inhibition and activating the phosphatase activity.[4]
IACS-13909 is an allosteric inhibitor that binds to a pocket located at the interface of the N-SH2, C-SH2, and PTP domains of SHP2.[5] This binding stabilizes the inactive conformation of SHP2, preventing its activation and subsequent downstream signaling.[5] X-ray crystallography has revealed the precise binding mode of IACS-13909, providing a structural basis for its potent and selective inhibition.[5] By locking SHP2 in its closed, inactive state, IACS-13909 effectively suppresses the MAPK signaling pathway, leading to reduced proliferation of cancer cells driven by RTK activation.[6][1]
Quantitative Data Summary
The following tables summarize the key quantitative data for IACS-13909 from various preclinical studies.
| Biochemical Potency | Value | Reference |
| IC50 (Full-length SHP2) | 15.7 nM | [7][8] |
| Kd (Binding to SHP2) | 32 nM | [7][8] |
| Cellular Activity | Cell Line | GI50 | Reference |
| Anti-proliferative Activity | NCI-H1975 CS | ~1 µM | [7] |
| KYSE-520 | Potent suppression | [7] |
| In Vivo Efficacy | Model | Dosage | Effect | Reference |
| Tumor Growth Inhibition | Mouse Xenograft | 70 mg/kg (daily) | 100% TGI | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of IACS-13909 are provided below.
SHP2 Biochemical Assay (using DiFMUP)
This assay measures the enzymatic activity of SHP2 and the inhibitory effect of IACS-13909.
Materials:
-
Recombinant full-length human SHP2 protein
-
SHP2 activating peptide (e.g., dually phosphorylated peptide from IRS-1)
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Assay Buffer (e.g., 150 mM Bis-Tris, pH 6.0, 0.33% PEG, 1.67 mM DTT)
-
IACS-13909 (or other test compounds)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of SHP2 protein and the activating peptide in the assay buffer.
-
Serially dilute IACS-13909 in DMSO and then in assay buffer to the desired concentrations.
-
Add the diluted IACS-13909 or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the SHP2 protein/activating peptide mixture to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
-
Measure the fluorescence intensity (Excitation: ~358 nm, Emission: ~450 nm) at multiple time points to determine the reaction rate.
-
Calculate the percent inhibition for each concentration of IACS-13909 relative to the vehicle control and determine the IC50 value using a suitable curve-fitting model.[9]
Clonogenic Assay
This assay assesses the long-term effect of IACS-13909 on the ability of single cancer cells to proliferate and form colonies.
Materials:
-
Cancer cell lines of interest (e.g., NCI-H1975, KYSE-520)
-
Complete cell culture medium
-
IACS-13909
-
6-well plates or petri dishes
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 10% neutral buffered formalin)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Harvest and count the cancer cells, preparing a single-cell suspension.
-
Seed a specific number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of IACS-13909 or vehicle control.
-
Incubate the plates in a cell culture incubator for a period that allows for colony formation (typically 10-14 days), with periodic changes of the drug-containing medium.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with the fixation solution for 15-30 minutes.
-
Stain the colonies with crystal violet solution for at least 30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.[10][11]
Western Blot Analysis for MAPK Pathway Signaling
This method is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK and MEK, to assess the intracellular activity of IACS-13909.
Materials:
-
Cancer cell lines
-
IACS-13909
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Seed cells and treat with IACS-13909 or vehicle for the desired time.
-
Lyse the cells in lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK).[12][13]
Visualizations
The following diagrams illustrate key concepts related to SHP2 signaling and the experimental workflow for its inhibition.
Caption: SHP2 signaling pathway and the mechanism of IACS-13909 inhibition.
Caption: Workflow for the SHP2 biochemical assay.
Caption: Workflow for the clonogenic assay.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 5. How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research [resources.jax.org]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. Clonogenic Assay [en.bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clonogenic Assay [bio-protocol.org]
- 11. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
